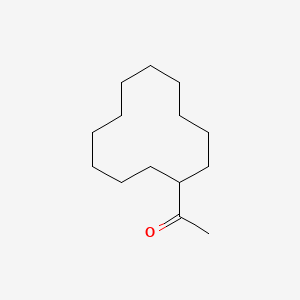
1-Cyclododecylethanone
説明
1-Cyclododecylethanone is a cyclic ketone with the molecular formula C₁₄H₂₆O, consisting of a 12-membered cyclododecyl ring attached to an ethanone group. It is identified as a volatile organic compound (VOC) in natural products, notably isolated from Evodia ruatecarpa (Juss.) Bneht. var. bodinieri (Dode) Huang. Studies using gas chromatography-mass spectrometry (GC-MS) have shown it to be a predominant component in essential oils extracted via headspace solid-phase microextraction (SPME), constituting 70.10% of total volatile components .
特性
CAS番号 |
28925-00-0 |
|---|---|
分子式 |
C14H26O |
分子量 |
210.36 g/mol |
IUPAC名 |
1-cyclododecylethanone |
InChI |
InChI=1S/C14H26O/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 |
InChIキー |
FTPUBZGARRXJIM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCCCCCCCCC1 |
正規SMILES |
CC(=O)C1CCCCCCCCCCC1 |
他のCAS番号 |
28925-00-0 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclododecylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclododecane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions: 1-Cyclododecylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-Cyclododecylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Cyclododecylethanone exerts its effects depends on the specific application. In chemical reactions, the ketone group acts as an electrophile, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations. In biological systems, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
類似化合物との比較
Comparison with Similar Compounds
The following table compares 1-Cyclododecylethanone with structurally analogous cyclic ketones and related compounds:
Structural and Functional Differences
Ring Size and Rigidity: this compound’s 12-membered ring provides greater conformational flexibility compared to smaller rings (e.g., cyclohexane or cyclopentene derivatives). This impacts its physical properties, such as melting point (−15°C estimated) and solubility in nonpolar solvents . 1-Acetyl-1-cyclopentene (5-membered ring) exhibits ring strain and conjugation between the ketone and double bond, enhancing reactivity in Diels-Alder reactions .
Functional Groups: 1-ACETYLCYCLOHEXANOL contains a hydroxyl group, making it more polar and water-soluble than this compound. This property is critical in pharmaceutical formulations where solubility is prioritized . Cyclohexyl Methyl Ketone lacks extended alkyl chains, resulting in lower molecular weight and higher volatility .
Extraction and Analytical Performance
- Extraction Efficiency: this compound showed superior recovery (70.10%) with SPME compared to steam distillation (45.9%) and petrol ether extraction (78.81%) in Evodia ruatecarpa studies. This contrasts with smaller analogs like Germacrene D, which are more efficiently isolated via steam distillation .
- Thermal Stability: The larger ring size of this compound confers higher thermal stability, making it suitable for GC-MS analysis without significant degradation—a challenge for smaller, more volatile ketones like 1-Acetyl-1-cyclopentene .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


